Cas no 1804432-70-9 (Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate)
Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate
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- Inchi: 1S/C8H5BrF2N2O4/c1-17-8(14)3-2-4(13(15)16)12-6(5(3)9)7(10)11/h2,7H,1H3
- InChI Key: YOTVFSPMTSDJMX-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=NC(=CC=1C(=O)OC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 312
- XLogP3: 2.2
- Topological Polar Surface Area: 85
Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058399-1g |
Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate |
1804432-70-9 | 97% | 1g |
$1,490.00 | 2022-04-02 |
Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate
Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate: A Comprehensive Overview
The compound with CAS No. 1804432-70-9, commonly referred to as Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with bromine, a difluoromethyl group, and a nitro group, along with a methyl ester moiety. These functional groups collectively impart the compound with distinctive chemical and physical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate in drug discovery and development. The presence of the nitro group is particularly significant, as it is known to enhance the bioactivity of compounds by increasing their lipophilicity and improving their ability to cross biological membranes. This property makes the compound a promising candidate for the development of new pharmaceutical agents targeting various diseases, including cancer and infectious disorders.
In addition to its pharmacological applications, Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate has also been explored for its potential in materials science. The bromine and difluoromethyl groups contribute to the compound's electronic properties, making it suitable for use in the synthesis of advanced materials such as organic semiconductors and functional polymers. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly enhance their electrical conductivity and mechanical stability, opening up new possibilities in the field of electronics.
The synthesis of Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate involves a series of intricate organic reactions, including nucleophilic substitution, electrophilic substitution, and oxidation processes. Recent advancements in catalytic methodologies have enabled chemists to optimize the synthesis pathway, resulting in higher yields and improved purity of the final product. These developments have not only facilitated large-scale production but also reduced the environmental impact associated with its manufacturing.
From an environmental perspective, understanding the fate and behavior of Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate in different ecosystems is crucial. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its degradation process. However, further research is needed to assess its long-term persistence in aquatic environments and its potential impact on non-target organisms.
In conclusion, Methyl 3-bromo-2-(difluoromethyl)-6-nitropyridine-4-carboxylate (CAS No. 1804432-70-9) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for addressing pressing challenges in medicine, materials science, and environmental sustainability. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to scientific progress.
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